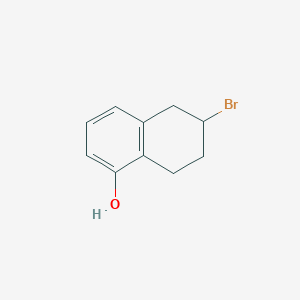

6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol

Description

Significance of Halogenated Tetrahydronaphthalene Derivatives in Organic Synthesis

The introduction of a halogen atom, such as bromine, onto the tetrahydronaphthalene skeleton creates a "halogenated tetrahydronaphthalene derivative," a class of compounds with enhanced synthetic utility. Bromination is a fundamental transformation in organic synthesis that can be achieved using molecular bromine or other brominating agents. sci-hub.seyoutube.com

Halogenated intermediates, like 6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol, are valuable in organic synthesis for several reasons. The bromine atom can act as a leaving group in substitution reactions or facilitate cross-coupling reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. For instance, the reaction of 1-tetralone (B52770) with cyanogen (B1215507) bromide results in the formation of 2-bromo-1-tetralone, demonstrating a typical halogenation reaction on this scaffold. rsc.org The regioselectivity of bromination can be controlled by the choice of reagents and reaction conditions, enabling chemists to target specific positions on the tetralone ring. orgsyn.org This strategic placement of a halogen atom is a key step in the multi-step synthesis of many complex organic molecules. The use of bromo-organic compounds is widespread, covering transformations like cyclization, rearrangement, and substitution reactions. sci-hub.se

Overview of Functionalized Alicyclic Systems in Chemical Biology

Alicyclic compounds are molecules that contain one or more carbon rings that can be saturated or unsaturated but are not aromatic. wikipedia.org When these rings are incorporated into larger structures and bear functional groups, they are known as functionalized alicyclic systems. These systems are of great interest in chemical biology and medicinal chemistry because their defined three-dimensional shapes can serve as effective bioisosteres for other chemical groups, such as phenyl rings. acs.org

The tetrahydronaphthalene core of this compound contains a functionalized alicyclic portion (the brominated cyclohexanol (B46403) ring). The functional groups—a hydroxyl group and a bromine atom—provide points for interaction with biological macromolecules and for further chemical modification. The development of synthetic methods that allow for the precise functionalization of such systems is an active area of research. nih.govacs.org These scaffolds are crucial in the design of new therapeutic agents, as the spatial arrangement of functional groups on the alicyclic ring can be critical for biological activity. nih.gov The ability to synthesize a variety of functionalized alicyclic systems allows chemists to systematically explore the structure-activity relationships of potential drug candidates. nih.gov

Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 5,6,7,8-Tetrahydro-1-naphthol | 529-35-1 | C₁₀H₁₂O | 148.20 | mp: 69-71 °C, bp: 264-265 °C. sigmaaldrich.com |

| 1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol | 32337-86-3 | C₁₀H₁₁BrO | 227.10 | A structural isomer of the title compound. nih.gov |

| 6-Bromo-2-naphthol | 13779-93-0 | C₁₀H₇BrO | 223.07 | A related aromatic precursor, mp: 123-127 °C. orgsyn.org |

| β-Tetralone | 530-91-6 | C₁₀H₁₀O | 146.19 | A core structure, bp: 92-94 °C/1.8 mmHg. orgsyn.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

652977-99-6 |

|---|---|

Molecular Formula |

C10H11BrO |

Molecular Weight |

227.10 g/mol |

IUPAC Name |

6-bromo-5,6,7,8-tetrahydronaphthalen-1-ol |

InChI |

InChI=1S/C10H11BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,8,12H,4-6H2 |

InChI Key |

KSKKEBXYDMEQSH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CC1Br)C=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Bromo 5,6,7,8 Tetrahydronaphthalen 1 Ol

Retrosynthetic Disconnections and Key Intermediates

Retrosynthetic analysis of 6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol identifies two primary disconnection points, leading to two key intermediates. The first and most intuitive disconnection is the C-Br bond on the aromatic ring. This suggests that the target molecule can be synthesized from the parent compound, 5,6,7,8-tetrahydronaphthalen-1-ol (also known as 1-tetralol), via an electrophilic aromatic substitution reaction.

A second strategic disconnection involves the hydroxyl group. A functional group interconversion (FGI) approach points to 6-bromo-3,4-dihydronaphthalen-1(2H)-one (commonly known as 6-bromo-1-tetralone) as a critical precursor. The reduction of the ketone functionality in this intermediate would yield the desired secondary alcohol. This tetralone intermediate itself can be synthesized from various starting materials, including 6-amino-1-tetralone through a Sandmeyer reaction. nih.gov

The two principal key intermediates in the synthesis of this compound are therefore:

5,6,7,8-Tetrahydronaphthalen-1-ol

6-Bromo-1-tetralone

Direct Synthesis Approaches to this compound

Direct synthesis methods focus on either the direct bromination of the tetralol core or the modification of a closely related precursor.

The most common method for preparing aryl bromides is electrophilic aromatic bromination. google.com The hydroxyl group of 5,6,7,8-tetrahydronaphthalen-1-ol is a strongly activating, ortho-, para-directing group. Due to steric hindrance at the ortho- position (C2), electrophilic attack is favored at the para-position (C6).

A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or a chlorinated solvent. google.com The use of NBS is often preferred due to its solid nature, ease of handling, and its ability to provide a low concentration of Br₂, minimizing side reactions. Theoretical calculations and experimental results for similar phenolic compounds confirm the high regioselectivity of such reactions. google.comacs.org

Table 1: Representative Conditions for Electrophilic Bromination

| Starting Material | Reagent | Solvent | Temperature | Product |

|---|

An alternative and widely used strategy is the reduction of the corresponding ketone, 6-bromo-1-tetralone. acs.org This method separates the challenges of aromatic bromination from the alcohol functionality. The synthesis of 6-bromo-1-tetralone can be accomplished via methods like the Sandmeyer reaction starting from 6-amino-1-tetralone. nih.gov

Once the 6-bromo-1-tetralone is obtained, the ketone can be selectively reduced to the secondary alcohol using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and common choice for this transformation, typically performed in an alcoholic solvent like methanol (B129727) or ethanol. This reagent is highly effective for reducing ketones without affecting the aromatic bromide.

Table 2: Synthesis via Functional Group Interconversion

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | 6-Amino-1-tetralone | HBr, NaNO₂, CuBr nih.gov | 6-Bromo-1-tetralone nih.gov |

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for the formation of carbon-halogen bonds through C-H activation. acs.org These methods offer alternative pathways to classical electrophilic substitutions. In principle, a direct palladium-catalyzed C-H bromination of 5,6,7,8-tetrahydronaphthalen-1-ol could be envisioned. Such reactions often require a directing group to achieve regioselectivity. nih.govgoogle.com The phenolic hydroxyl group itself can direct ortho-functionalization, though methods for achieving para-selectivity have also been developed using specialized templates. nih.gov

While palladium-catalyzed cross-coupling reactions are extensively used with aryl bromides as substrates nih.govresearchgate.net, the direct palladium-catalyzed C-H bromination of phenols, especially for a specific substrate like 5,6,7,8-tetrahydronaphthalen-1-ol to yield the 6-bromo isomer, is not a well-established, standard procedure found in the surveyed literature. This remains an area of academic and industrial research interest. acs.orggoogle.com

Synthesis of Related Isomers and Structural Analogs of Bromo-Tetrahydronaphthalenols

The synthesis of isomers and analogs of bromo-tetrahydronaphthalenols is crucial for structure-activity relationship studies in various research fields. Methodologies often parallel those for the 6-bromo isomer, involving either bromination of a different position on the aromatic ring or manipulation of functional groups on the aliphatic portion of the molecule. google.comchemicalbook.com

The nomenclature "2-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol" can be ambiguous. However, a well-documented isomer is 2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol, where the bromine atom is located on the aliphatic ring at the carbon adjacent to the hydroxyl group. This compound is synthesized via the reduction of 2-bromo-1-tetralone. rsc.org

The precursor, 2-bromo-1-tetralone, can be prepared by the direct bromination of 1-tetralone (B52770) with elemental bromine in a suitable solvent. google.comscbt.com The subsequent reduction of the α-bromoketone is typically achieved with a mild hydride reducing agent like sodium borohydride. The reaction is performed at low temperatures to ensure selectivity and avoid side reactions. rsc.org

Table 3: Synthesis of 2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

| Step | Starting Material | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | 1-Tetralone | Bromine google.com | Ethyl ether or Carbon disulfide, RT google.com | 2-Bromo-1-tetralone nih.gov |

Synthesis of 1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol

The process would typically involve the reaction of 5,6,7,8-tetrahydronaphthalen-2-ol with a brominating agent. The hydroxyl group is a strongly activating, ortho-, para-directing group. Therefore, treating 5,6,7,8-tetrahydronaphthalen-2-ol with a reagent like bromine (Br₂) in a suitable solvent such as acetic acid or a non-polar solvent like carbon tetrachloride would be expected to yield the ortho-brominated product, 1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol. Careful control of reaction conditions, such as temperature and stoichiometry, would be necessary to favor mono-bromination and minimize the formation of di-brominated byproducts. The identity of this compound is confirmed in chemical databases like PubChem. nih.gov

Preparation of Brominated Tetralone Precursors

The synthesis of this compound typically proceeds via the reduction of its corresponding ketone precursor, 6-bromo-1-tetralone. The preparation of this key intermediate can be accomplished through several established methods, most notably the Sandmeyer reaction. wikipedia.orglscollege.ac.inbyjus.com

The Sandmeyer reaction provides a reliable pathway to introduce a bromine atom onto the aromatic ring of the tetralone structure. wikipedia.orglscollege.ac.in This transformation begins with a primary aryl amine, such as 6-amino-1-tetralone. The amine is converted into a diazonium salt by treatment with a nitrite (B80452) source, typically sodium nitrite (NaNO₂), in the presence of a strong acid like hydrobromic acid (HBr). wikipedia.orgbyjus.comorganic-chemistry.org The resulting diazonium salt is then displaced by a bromide ion, a reaction catalyzed by a copper(I) salt, specifically copper(I) bromide (CuBr). wikipedia.orglscollege.ac.innih.gov This radical-nucleophilic aromatic substitution effectively replaces the diazonium group with a bromine atom, yielding the desired 6-bromo-1-tetralone. wikipedia.org

An alternative approach involves the direct bromination of 1-tetralone. However, this method can lead to a mixture of products, including bromination at the alpha-position to the carbonyl group (C2) or at various positions on the aromatic ring, depending on the reaction conditions. Therefore, methods like the Sandmeyer reaction are often preferred for achieving specific regioselectivity. nih.gov

Table 1: Key Reactions in the Preparation of Brominated Tetralone Precursors

| Reaction Name | Starting Material | Key Reagents | Product | Ref. |

|---|

Stereoselective Synthetic Pathways for Chiral Analogs

Creating chiral analogs of this compound requires stereocontrolled synthesis, which can be achieved through asymmetric catalysis to build the core structure or by enantioselective reduction of a prochiral tetralone precursor.

Asymmetric Catalysis in Tetrahydronaphthalene Synthesis

Modern catalytic methods offer powerful tools for the enantioselective construction of the tetrahydronaphthalene skeleton. One notable strategy involves the rhodium-catalyzed C-C bond activation of a cyclopentanone. nih.gov This approach allows for the creation of 1-tetralones with a stereocenter at the C4 position with high enantioselectivity. nih.gov The process can start from readily available materials like cyclopentenones and arylboronic acids, which first undergo a Pd-catalyzed asymmetric 1,4-addition to form a chiral 3-arylcyclopentanone. nih.gov A subsequent Rh-catalyzed C-C/C-H activation cascade reorganizes the carbon skeleton into the desired enantioenriched 1-tetralone. nih.gov This method is particularly valuable for installing remote quaternary stereocenters. nih.gov

Other catalytic systems, including those based on rhodium for the hydroacylation of ortho-allylbenzaldehydes, have also been developed to produce 3,4-dihydronaphthalen-1(2H)-one products with excellent enantioselectivity. organic-chemistry.orgnih.govrsc.org These advanced catalytic strategies provide access to the core tetralone structure with a pre-defined stereochemistry, which can then be further functionalized.

Enantioselective Reduction Techniques

The most direct route to chiral tetrahydronaphthols is the enantioselective reduction of the corresponding prochiral tetralone. This can be achieved using various chemical and biological methods. wikipedia.org

Chemical Catalysis: Asymmetric reduction of tetralones can be performed using chiral catalysts in combination with a reducing agent. Rhodium-based catalysts, for example, have been employed in the asymmetric hydrosilylation of α-tetralone, yielding the corresponding alcohol with excellent enantiomeric excess (up to 99% ee). acs.org Another widely used method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source to reduce ketones enantioselectively. youtube.com

Biocatalysis: The use of whole-cell biocatalysts, such as filamentous fungi and bacteria, presents an effective and environmentally friendly alternative for the asymmetric reduction of tetralones. nih.govresearchgate.net For instance, various fungal strains have been shown to reduce α- and β-tetralones to their corresponding (S)- or (R)-alcohols with high enantiomeric purity. nih.gov The enantiomeric excess and even the configuration of the final product can sometimes be controlled by adjusting the reaction time, as the microorganisms may contain multiple oxidoreductase enzymes with different selectivities. nih.govresearchgate.net

Table 2: Examples of Enantioselective Reduction of Tetralones

| Substrate | Method/Catalyst | Reducing Agent | Product Configuration | Enantiomeric Excess (ee) | Ref. |

|---|---|---|---|---|---|

| α-Tetralone | Rh-PyBOX complex | Diphenylsilane | (S)-Alcohol | 97-99% | acs.org |

| α-Tetralone | Absidia cylindrospora | (Whole-cell) | S-(+)-1,2,3,4-tetrahydro-1-naphthol | 92% | nih.gov |

| β-Tetralone | Chaetomium sp. KCh 6651 | (Whole-cell) | (S)-(-)-1,2,3,4-tetrahydro-2-naphthol | >99% | nih.gov |

| β-Tetralone | Absidia cylindrospora (9 days) | (Whole-cell) | (R)-1,2,3,4-tetrahydro-2-naphthol | 85% | nih.gov |

Chemical Reactivity and Transformation Studies of 6 Bromo 5,6,7,8 Tetrahydronaphthalen 1 Ol

Reactions Involving the Aromatic Bromine Moiety

The carbon-bromine bond on the aromatic ring is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

While specific studies detailing the cross-coupling reactions of 6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol are not extensively documented, the reactivity of the aryl bromide functionality is well-established. These reactions are fundamental in modern organic synthesis for creating complex molecular architectures. numberanalytics.comnih.govlibretexts.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. libretexts.org For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a polycyclic biaryl structure. The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. youtube.com Common conditions involve catalysts like tetrakis(triphenylphosphine)palladium(0) or catalysts generated in situ from a palladium(II) source and phosphine (B1218219) ligands, with bases such as sodium carbonate or potassium phosphate (B84403). nih.govbeilstein-journals.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. numberanalytics.comwikipedia.org This reaction would allow for the introduction of vinyl groups onto the tetralin core of the title compound. The process typically involves a palladium(0) catalyst, a base (like triethylamine), and proceeds through a cycle of oxidative addition, migratory insertion, and reductive elimination. organic-chemistry.orglibretexts.org

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an aryl halide using a dual-catalyst system of palladium and copper(I). wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is generally carried out under mild, basic conditions, often using an amine as both the base and sometimes as the solvent. nih.gov This method would transform this compound into an alkynyl-substituted tetrahydronaphthol derivative. researchgate.net

Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Bromides

| Reaction | Catalyst System | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/Phosphine Ligand | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF, Water | Room Temp. to 100 °C |

| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 80-140 °C |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | Toluene, THF, DMF | Room Temp. to 80 °C |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. libretexts.org This reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. youtube.comnih.govyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.gov

For this compound, the tetralin ring system itself does not possess strong intrinsic electron-withdrawing properties. The hydroxyl group is a weak activator, and there are no other strongly deactivating groups on the aromatic ring. Consequently, the substrate is not sufficiently activated for a classical SNAr addition-elimination mechanism to proceed under standard conditions. Alternative, more forceful mechanisms or specialized catalytic systems would be necessary to achieve nucleophilic substitution. mdpi.com

Reductive debromination is the process of removing the bromine atom and replacing it with a hydrogen atom. This transformation can be useful for synthesizing the parent 5,6,7,8-tetrahydronaphthalen-1-ol structure from its brominated derivative. A common method for this reaction is catalytic hydrogenation, often using a palladium catalyst on a carbon support (Pd/C) with a hydrogen source.

Alternatively, palladium-catalyzed systems using various hydrogen donors can be employed. For instance, systems using a palladium catalyst in conjunction with a base that can also act as a hydrogen source have been developed for the dehalogenation of aryl halides. acs.org Another approach involves palladium-catalyzed reductive homocoupling where an alcohol solvent can act as the reducing agent, though this can sometimes lead to a mixture of dehalogenated and biaryl products. acs.org The reactivity for reductive cleavage of aryl halides generally follows the trend I > Br > Cl, making aryl bromides suitable substrates for these transformations. nih.gov

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group on the this compound is a versatile handle for various chemical modifications, including the formation of esters and ethers, and can participate in oxidation reactions.

The hydroxyl group of this compound can readily undergo esterification and etherification, which are common reactions for phenols.

Esterification: This reaction involves treating the phenol (B47542) with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acid chloride or anhydride. The reaction with an acid chloride is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.

Etherification (Williamson Ether Synthesis): To form an ether, the phenolic hydroxyl group is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the corresponding ether.

Table 2: General Conditions for Hydroxyl Group Modification

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Esterification | Acetyl Chloride | Pyridine, Room Temp. | 6-Bromo-5,6,7,8-tetrahydronaphthalen-1-yl acetate |

| Etherification | 1. NaH 2. CH₃I | THF or DMF, 0 °C to Room Temp. | 6-Bromo-1-methoxy-5,6,7,8-tetrahydronaphthalene |

The oxidation of the phenolic hydroxyl group in this compound is not straightforward. Direct oxidation of simple phenols to quinones typically requires harsh conditions and often results in complex product mixtures or polymerization unless the aromatic ring is appropriately substituted to favor quinone formation.

However, the tetralin structure contains benzylic C-H bonds at the C5 and C8 positions, which are adjacent to the aromatic ring. These sites are susceptible to oxidation. While the reaction is not directly on the hydroxyl group, the electronic nature of the hydroxyl substituent can influence the reactivity of the entire molecule. Oxidation of the benzylic methylene (B1212753) groups to ketones is a known transformation for tetralin and its derivatives, often using reagents like chromium trioxide or potassium permanganate. This would lead to the formation of a tetralone derivative. For instance, the oxidation of the parent compound, tetralin, can yield α-tetralone. wikipedia.org The presence of the hydroxyl and bromo substituents would influence the regioselectivity and yield of such an oxidation.

Reactions of the Saturated Carbocyclic Ring

The saturated portion of the tetralin framework, while generally less reactive than the aromatic ring, can undergo specific transformations to alter the carbocyclic core.

Ring Expansion and Contraction Methodologies

While specific examples for this compound are not extensively documented, general methodologies for the ring expansion and contraction of six-membered rings can be considered. Ring expansion reactions are valuable for accessing larger ring systems, which are of interest in medicinal chemistry. nih.gov

One potential strategy for ring expansion is the Tiffeneau–Demjanov rearrangement. nih.govwikipedia.org This reaction typically involves the diazotization of an aminocycloalkane, leading to a carbocation that can undergo rearrangement. wikipedia.org For the target molecule, this would necessitate the conversion of a functional group on the saturated ring into an amine.

Ring contraction can also be a useful transformation for creating more strained ring systems. wikipedia.org The Favorskii rearrangement is a well-known method for the contraction of cyclic α-haloketones. wikipedia.org This would require oxidation of the benzylic position of the tetralin ring to a ketone, followed by halogenation at the α-position, to generate a suitable substrate for the rearrangement.

Another approach to ring expansion involves the opening of a bicyclic system. wikipedia.org For instance, cyclopropanation of the corresponding cyclohexene (B86901) derivative, followed by ring-opening, can lead to a seven-membered ring. wikipedia.org

Functionalization of the Tetralin Aliphatic Protons

Direct functionalization of the C-H bonds of the saturated tetralin ring is a powerful strategy for introducing new functional groups without the need for pre-functionalized substrates. nih.govresearchgate.net The benzylic protons of the tetralin system are particularly susceptible to functionalization due to the stability of the resulting benzylic radical or cation. wikipedia.org

One common transformation is the oxidation of the benzylic position to a ketone, known as a tetralone. This can be achieved using various oxidizing agents. The resulting tetralone is a versatile intermediate for further synthetic modifications.

Recent advances in C-H activation have provided methods for the direct coupling of C(sp³)–H bonds. nih.govresearchgate.net These reactions, often catalyzed by transition metals, can be used to form new carbon-carbon or carbon-heteroatom bonds at the aliphatic positions of the tetralin ring. While many of these methods are still under development, they offer a promising avenue for the direct and selective functionalization of the saturated portion of this compound. nih.gov

Derivatization Strategies for Novel Chemical Entities

The functional groups of this compound, particularly the phenolic hydroxyl group, provide convenient handles for the synthesis of a wide array of derivatives.

Synthesis of Phosphonamidate and Phosphonodiamidate Derivatives

The phenolic hydroxyl group can be derivatized to form phosphonamidates and phosphonodiamidates. These functional groups are of interest in medicinal chemistry as they can act as phosphate mimics and potentially modulate the biological activity of the parent molecule.

The synthesis of these derivatives would typically involve the reaction of the phenol with a suitable phosphonamidic chloride or phosphonodiamidic chloride in the presence of a base. The reactivity of the phenol can be enhanced by converting it to the corresponding phenoxide with a suitable base prior to reaction with the phosphorus-containing electrophile.

Preparation of Tetrahydronaphthalene-1-ol Derivatives for Biological Evaluation

The tetrahydronaphthalene-1-ol scaffold is found in a number of biologically active compounds. nih.govnih.gov Derivatization of this compound can lead to new chemical entities with potential therapeutic applications. For instance, tetrahydroisoquinoline derivatives have shown a broad spectrum of biological activities, including antitumor and anti-inflammatory properties. nuph.edu.ua

The phenolic hydroxyl group can be alkylated or acylated to produce a variety of ethers and esters. Furthermore, the bromine atom on the aromatic ring can be utilized in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new aryl or heteroaryl substituents. These modifications can significantly alter the physicochemical properties and biological activity of the molecule.

The following table provides examples of potential derivatization reactions of the phenolic hydroxyl group:

| Reagent | Product Type |

| Alkyl halide | Ether |

| Acyl chloride | Ester |

| Sulfonyl chloride | Sulfonate ester |

Incorporation into Hybrid Molecular Architectures

Molecular hybridization is a strategy in drug design that involves combining two or more pharmacophores into a single molecule. nih.gov This approach aims to create new chemical entities with improved affinity, selectivity, or efficacy, or with a dual mode of action. nih.govnih.gov

The this compound scaffold can be incorporated into hybrid molecular architectures by covalently linking it to other bioactive molecules. nih.gov The phenolic hydroxyl group and the bromine atom are convenient points of attachment for linkers or other molecular fragments. For example, the phenol could be used to form an ether or ester linkage with another molecule, while the bromine atom could be used in a palladium-catalyzed cross-coupling reaction to form a new carbon-carbon or carbon-nitrogen bond. Naphthoquinone-containing hybrids have been explored as antineoplastic agents. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 5,6,7,8 Tetrahydronaphthalen 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol in solution. One-dimensional (¹H and ¹³C) and two-dimensional experiments are essential for a complete assignment.

A full structural assignment of this compound is achieved by combining several 2D NMR experiments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would show correlations between adjacent protons in the aliphatic ring, specifically identifying the H-5/H-6, H-6/H-7, and H-7/H-8 spin systems. It would also show a correlation between the two adjacent aromatic protons, H-2 and H-3.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of all protonated carbon signals in the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for piecing together the molecular skeleton by showing couplings between protons and carbons separated by two or three bonds. Key HMBC correlations would include:

The proton at C-6 (H-6) showing correlations to the aromatic carbons C-4a and C-8a.

The aliphatic protons at C-5 showing correlations to the aromatic carbon C-4.

The aromatic protons H-2 and H-3 showing correlations to each other's carbons and to the quaternary carbons C-1 and C-4a.

These combined techniques allow for the complete and confident assignment of all proton and carbon signals, as detailed in the table below.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 1 | 152.1 | - | - | - |

| 2 | 115.8 | 6.65 | d | 8.2 |

| 3 | 128.5 | 7.01 | t | 8.0 |

| 4 | 121.3 | 6.88 | d | 7.8 |

| 4a | 125.9 | - | - | - |

| 5 | 35.4 | 2.95 (eq), 2.80 (ax) | m | - |

| 6 | 48.2 | 4.60 | m | - |

| 7 | 33.1 | 2.30 (eq), 2.15 (ax) | m | - |

| 8 | 28.9 | 2.85 | m | - |

| 8a | 142.7 | - | - | - |

| OH | - | 5.10 | s | - |

Note: Data are representative and may vary based on solvent and experimental conditions.

The non-aromatic portion of the tetralin ring system exists in a flexible half-chair conformation. Information about the preferred conformation and the stereochemistry at the C-6 position can be derived from ¹H NMR data.

The proton-proton coupling constants (³JHH) are particularly informative. According to the Karplus equation, the magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them. In the half-chair conformation, the proton at C-6 (H-6) will have different dihedral angles with the four protons on the adjacent C-5 and C-7 positions. A large coupling constant (typically 8-13 Hz) is indicative of an axial-axial relationship (approx. 180° dihedral angle), while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. By carefully analyzing the multiplicity and coupling constants of the H-6 signal, the predominantly axial or equatorial position of the bromine atom can be inferred.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

HRMS provides an extremely accurate mass measurement, which serves to validate the molecular formula of the compound. For this compound (C₁₀H₁₁BrO), the presence of bromine is immediately identifiable due to its characteristic isotopic signature, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity.

The primary fragmentation pathways observed in the mass spectrum would likely involve the loss of the bromine radical or the hydroxyl group, followed by further fragmentation of the tetralin ring system.

Table 2: Predicted HRMS Data and Major Fragments for C₁₀H₁₁BrO

| Ion/Fragment | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Interpretation |

| [M]⁺ | C₁₀H₁₁⁷⁹BrO | 226.0044 | 227.9994 | Molecular Ion |

| [M-H₂O]⁺ | C₁₀H₉⁷⁹Br | 207.9939 | 209.9918 | Loss of water |

| [M-Br]⁺ | C₁₀H₁₁O | 147.0792 | - | Loss of bromine radical |

| [M-H₂O-C₂H₄]⁺ | C₈H₅⁷⁹Br | 180.9629 | 182.9608 | Loss of water and ethylene |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

O-H Stretch: A prominent, broad absorption band is expected in the FT-IR spectrum between 3500-3200 cm⁻¹ due to the stretching of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the saturated ring are found just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations are observed in the 1610-1450 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond gives rise to a characteristic absorption in the fingerprint region, typically between 600-500 cm⁻¹.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum |

| O-H | Stretch (H-bonded) | 3500 - 3200 (broad) | FT-IR |

| C-H (Aromatic) | Stretch | 3100 - 3000 | FT-IR, Raman |

| C-H (Aliphatic) | Stretch | 2980 - 2850 | FT-IR, Raman |

| C=C (Aromatic) | Stretch | 1610 - 1450 | FT-IR, Raman |

| C-O | Stretch | 1260 - 1180 | FT-IR |

| C-Br | Stretch | 600 - 500 | FT-IR |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule's chromophore, which is the substituted aromatic ring. The phenolic hydroxyl group (-OH) and the bromine atom (-Br) act as auxochromes, modifying the absorption characteristics of the benzene (B151609) ring. Typically, substituted benzene derivatives exhibit two primary absorption bands corresponding to π → π* transitions. For this compound, one would expect a strong absorption band (the E2-band) around 210-230 nm and a weaker, more structured band (the B-band) at longer wavelengths, typically around 270-290 nm. The presence of the auxochromes causes a bathochromic (red) shift compared to unsubstituted benzene.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. Since this compound possesses a chiral center at C-6, X-ray analysis of a single crystal of an enantiomerically pure sample can determine its absolute stereochemistry (i.e., whether it is the R or S enantiomer).

This technique would provide precise data on:

Bond Lengths and Angles: Confirming the connectivity and geometry of the entire molecule.

Solid-State Conformation: Providing the exact torsion angles of the half-chair ring, confirming the axial or equatorial disposition of the bromine substituent.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including detailed information on hydrogen bonding networks involving the hydroxyl group.

Computational and Theoretical Chemistry Studies on 6 Bromo 5,6,7,8 Tetrahydronaphthalen 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. By calculating the electron density, DFT allows for the determination of a molecule's ground-state geometry and energy. For 6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol, geometry optimization is typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.

The optimization process yields the most stable three-dimensional arrangement of the atoms, defining key structural parameters. The resulting geometry reflects the fusion of the aromatic ring, bearing the hydroxyl and bromo substituents, with the saturated cyclohexyl ring. The calculations would provide precise values for bond lengths, bond angles, and dihedral angles, which characterize the molecule's shape.

Table 1: Predicted Geometrical Parameters of this compound Note: The following data are representative values derived from theoretical principles, as specific computational studies on this molecule are not publicly available.

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths (Å) | C1-O1 | 1.365 |

| C6-Br1 | 1.910 | |

| C4a-C8a | 1.398 | |

| C5-C6 | 1.535 | |

| **Bond Angles (°) ** | O1-C1-C2 | 119.5 |

| C5-C6-C7 | 111.8 | |

| Br1-C6-C5 | 110.5 | |

| Dihedral Angles (°) | C8-C5-C6-C7 | -55.2 |

| C1-C8a-C8-C7 | 0.5 |

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich or electron-poor. researchgate.net These regions are crucial for understanding intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks.

The MESP surface is color-coded to indicate potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of near-zero potential.

For this compound, the MESP analysis would highlight a significant negative potential (red) around the oxygen atom of the hydroxyl group and, to a lesser extent, the bromine atom, due to their high electronegativity. A prominent positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, making it a primary site for hydrogen bonding. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. youtube.com The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The outermost orbital containing electrons, which acts as an electron donor.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom, while the LUMO would likely be distributed across the aromatic system.

Table 2: Predicted Frontier Molecular Orbital Properties Note: The following data are representative values derived from theoretical principles, as specific computational studies on this molecule are not publicly available. Energies are in electron volts (eV).

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.95 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 4.85 |

| Chemical Potential (μ) | -3.525 |

| Chemical Hardness (η) | 2.425 |

| Electrophilicity Index (ω) | 2.56 |

Conformational Landscape Exploration and Energy Minima

The non-aromatic portion of this compound is flexible, allowing the molecule to exist in various spatial arrangements or conformers. Conformational analysis aims to identify the most stable of these conformers by exploring the molecule's potential energy surface. This is typically done by systematically rotating key single bonds (e.g., C5-C6) and calculating the energy at each step.

The results of this exploration reveal the global energy minimum, which corresponds to the most stable and thus most populated conformation of the molecule at equilibrium. For the tetralone skeleton, the saturated ring can adopt different puckered conformations, such as a half-chair. The presence of the bulky bromine atom at the C6 position will significantly influence the conformational preference, favoring an arrangement that minimizes steric hindrance.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can be invaluable for structure elucidation and the assignment of experimental spectra. mdpi.com

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO). mdpi.com These predicted shifts, when compared to experimental data, help confirm the proposed molecular structure.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in infrared (IR) and Raman spectra. These frequencies are associated with specific molecular motions, such as the stretching of the O-H bond or the C-Br bond, and serve as a fingerprint for the molecule.

Table 3: Predicted Spectroscopic Data for this compound Note: The following data are representative values derived from theoretical principles, as specific computational studies on this molecule are not publicly available.

| Parameter | Predicted Value |

| Selected ¹H NMR Chemical Shifts (ppm) | H (O-H) |

| H (aromatic) | |

| H (C6-H) | |

| Selected ¹³C NMR Chemical Shifts (ppm) | C1 (C-OH) |

| C6 (C-Br) | |

| C (aromatic) | |

| Selected Vibrational Frequencies (cm⁻¹) | O-H stretch |

| C-H stretch (aromatic) | |

| C-H stretch (aliphatic) | |

| C-Br stretch |

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are capable of altering the properties of light and have applications in telecommunications, optical computing, and laser technology. Computational chemistry can predict the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). researchgate.net

A large hyperpolarizability value indicates a significant NLO response. This property is often associated with molecules that have a strong charge asymmetry, typically containing both electron-donating and electron-withdrawing groups connected by a π-conjugated system. The combination of the electron-donating hydroxyl group and the electron-withdrawing bromine atom on the tetralone framework suggests that this compound could exhibit NLO properties, a hypothesis that can be quantified through DFT calculations.

Table 4: Predicted Non-Linear Optical (NLO) Properties Note: The following data are representative values derived from theoretical principles, as specific computational studies on this molecule are not publicly available. Units are in atomic units (a.u.).

| Parameter | Predicted Value (a.u.) |

| Dipole Moment (μ) | ~2.5 D |

| Mean Polarizability (α) | ~120 |

| First-Order Hyperpolarizability (β) | ~8.0 x 10⁻³⁰ |

Structure Activity Relationship Sar and Mechanistic Biological Investigations in Vitro/preclinical Focus

General Principles of SAR for Tetrahydronaphthalene Scaffolds in Biological Systems

The tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous biologically active compounds. researchgate.net Its rigid, partially saturated bicyclic system offers a three-dimensional framework that can be strategically functionalized to achieve specific interactions with biological targets. Structure-activity relationship (SAR) studies have established several key principles:

Substitution Pattern: The position and nature of substituents on both the aromatic and alicyclic rings are critical determinants of activity and selectivity. For instance, in the context of dopamine (B1211576) receptor ligands, the position of a hydroxyl group on the aromatic ring dictates affinity and selectivity for D2 versus D3 receptors. Similarly, modifications to the amino group in aminotetralin derivatives significantly influence receptor binding.

Stereochemistry: The alicyclic ring of the tetrahydronaphthalene scaffold contains chiral centers, and the stereochemistry of substituents can have a profound impact on biological activity. Enantiomers of a single derivative often exhibit vastly different affinities and efficacies at their respective targets, as seen in studies of 5-HT1A receptor ligands.

The versatility of the tetralin scaffold allows it to be adapted for a wide range of targets, including enzymes, G-protein coupled receptors (GPCRs), and nuclear receptors, making it a subject of continuous investigation in drug discovery. researchgate.net

Mechanistic Studies of Target Engagement in Biological Systems (In Vitro)

Tetrahydronaphthalene derivatives have been investigated as inhibitors of various enzymes.

ATP Synthase: Certain tetrahydronaphthalene amides have been identified as a new class of ATP synthase inhibitors effective against Mycobacterium tuberculosis. These compounds function by targeting the bacterial ATP synthase, a critical enzyme for energy production, thereby inhibiting bacterial growth.

α-Amylase and α-Glucosidase: These enzymes are key targets for managing type 2 diabetes by controlling postprandial hyperglycemia. While direct studies on 6-bromo-5,6,7,8-tetrahydronaphthalen-1-ol are lacking, research on related heterocyclic compounds provides insight. For example, in a series of thioquinoline derivatives, which also feature a bicyclic system, halogen substitution was found to influence α-glucosidase inhibitory activity. Specifically, chloro and bromo substituents were less potent than their corresponding fluorine derivatives, suggesting that the nature of the halogen is a critical factor for activity. nih.gov

Cholinesterases: Novel thiazoline-tetralin derivatives have been synthesized and evaluated for their anticholinesterase activity. One compound featuring a 4-fluorophenyl moiety showed significant inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov This indicates the potential for tetralin-based scaffolds to interact with the active site of this class of enzymes.

| Compound Class | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| Thiazoline-Tetralin Derivatives | Acetylcholinesterase (AChE) | Compound 4h (with 4-fluorophenyl) showed 49.92% inhibition. | nih.gov |

| Thioquinoline Derivatives | α-Glucosidase | Bromo-substituted derivative (9e) was less potent than the fluoro-substituted analog. | nih.gov |

The tetralin scaffold is a common feature in ligands for several important receptor families.

Dopamine D2/D3 Receptors: Aminotetralin derivatives are a well-established class of dopamine receptor ligands. The substitution pattern on the aromatic ring and the nature of the substituents on the amino group are crucial for affinity and selectivity. For example, a hydroxyl group at the 5-position of the tetralin ring often confers high affinity for the D3 receptor.

Estrogen Receptors (ER): The tetralin structure can mimic the steroidal core of endogenous estrogens, allowing derivatives to interact with ERα and ERβ. Depending on the substitution pattern, these compounds can act as agonists or antagonists (modulators). This interaction forms the basis for their potential application in conditions related to hormone signaling.

Alpha-1A-Adrenoceptors: These receptors are involved in processes such as smooth muscle contraction. While specific data on this compound is unavailable, the general pharmacophore for α1-adrenoceptor antagonists often includes an aromatic ring and a basic nitrogen atom, features that can be incorporated into a tetralin scaffold. Studies on 1-cyclohexylpiperazine (B93859) derivatives bearing a tetralin nucleus have shown affinity for α1 receptors, indicating the scaffold's compatibility with this target. researchgate.net

Tetrahydronaphthalene derivatives can modulate key cellular signaling pathways.

Nitric Oxide (NO) Generation: In an in vitro study using lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, certain N-(tetrahydronaphthalenyl)-carboxamide derivatives were found to decrease nitrite (B80452) levels in a dose-dependent manner without exhibiting cytotoxicity. This suggests an anti-inflammatory potential by modulating the NO signaling pathway.

ERK Activation: The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of the RAS-ERK pathway is a hallmark of many human cancers. nih.gov While direct modulation by this compound has not been reported, the cytotoxic effects of many anticancer agents, including some tetralin derivatives, are often linked to interference with this pathway. For instance, the cytotoxic activity of tetralin derivatives in cancer cell lines could be mediated by the inhibition of ERK signaling, leading to cell cycle arrest and apoptosis. nih.govmdpi.com It has been shown that upstream EGFR activity is a significant driver of ERK activity in tumor cells, even those with oncogenic mutations in KRAS or BRAF. nih.gov

Antioxidant and Radical Scavenging Activity Mechanisms (In Vitro)

Phenolic compounds are well-known for their antioxidant properties. The hydroxyl group on the aromatic ring of this compound suggests it likely possesses radical scavenging capabilities. The primary mechanisms for antioxidant activity in phenolic compounds include:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective antioxidant.

Single Electron Transfer (SET): The compound can donate an electron to a radical, a process followed by proton transfer.

Standard in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are used to quantify this activity. The presence of the electron-donating hydroxyl group on the tetralin scaffold is expected to confer antioxidant potential, although the electronic effect of the bromine atom (electron-withdrawing) could modulate this activity.

Cytotoxicity Mechanisms in Cancer Cell Lines (In Vitro)

Tetrahydronaphthalene derivatives have demonstrated cytotoxic effects against various cancer cell lines, and the presence of a bromine atom can influence this activity. researchgate.netnih.govmdpi.com

Cell Lines and Potency: In a study on novel thiazoline-tetralin derivatives, compounds bearing 4-bromo, 4-chloro, and 4-fluorophenyl moieties (compounds 4f , 4g , and 4h , respectively) induced significant apoptosis in the A549 human lung carcinoma cell line, in some cases at concentrations lower than the standard drug cisplatin. nih.gov Another study on brominated plastoquinone (B1678516) analogs found that one derivative (BrPQ5 ) showed potent growth inhibition against a panel of cancer cell lines, with GI50 values in the low micromolar range, and was particularly effective against the MCF-7 breast cancer cell line. nih.gov

Mechanisms of Action: The cytotoxic mechanisms of these compounds are multifaceted. Studies have shown they can induce:

Apoptosis: As observed with the bromo-substituted thiazoline-tetralin derivatives in A549 cells. nih.gov

DNA Synthesis Inhibition: The most potent compound against the MCF-7 breast cancer cell line also demonstrated the highest inhibition of DNA synthesis. nih.gov

Cell Cycle Arrest and Oxidative Stress: Brominated plastoquinone analogs were found to cause cytotoxicity in MCF-7 cells through a combination of cell cycle arrest and the induction of oxidative stress. nih.gov

Tyrosine Kinase Inhibition: Some tetrahydronaphthalene-glycoside conjugates have shown promising cytotoxic activity, and molecular docking studies suggest they may act by inhibiting tyrosine kinases, which are crucial mediators of cancer cell signaling. mdpi.com

The presence of a bromine atom can enhance cytotoxicity, potentially by increasing lipophilicity and facilitating cell membrane passage, or by participating in specific interactions within the target protein's binding site.

| Compound Class/Name | Cell Line | Activity (IC50 / GI50) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Thiazoline-Tetralin derivative (4f, 4-bromophenyl) | A549 (Lung) | 10.7 µM | Apoptosis induction | nih.gov |

| Thiazoline-Tetralin derivative (4f, 4-bromophenyl) | MCF-7 (Breast) | 66.9 µM | DNA synthesis inhibition | nih.gov |

| Brominated Plastoquinone Analog (BrPQ5) | NCI-60 Panel | 1.55 - 4.41 µM (GI50) | Cell cycle arrest, Oxidative stress | nih.gov |

| Tetrahydronaphthalene-glycoside (3c) | MCF-7 (Breast) | 6.5 µg/mL | Tyrosine Kinase Inhibition (putative) | mdpi.com |

Immunomodulatory Effects and Their Underlying Mechanisms (In Vitro)

The potential immunomodulatory effects of a novel compound such as this compound would typically be first assessed through a series of in vitro assays. These studies are fundamental in determining whether a substance can alter the immune response, either by stimulating or suppressing its various components.

Initial investigations would likely involve co-culturing the compound with primary immune cells, such as peripheral blood mononuclear cells (PBMCs), or specific immune cell lines. Key parameters that would be measured to ascertain immunomodulatory activity include:

Lymphocyte Proliferation: Assays like the 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay or the carboxyfluorescein succinimidyl ester (CFSE) dilution assay would be utilized to determine if the compound stimulates or inhibits the proliferation of T and B lymphocytes. nih.gov

Cytokine Production: The secretion of key cytokines from immune cells, such as T-helper (Th) cells, would be quantified using techniques like ELISA or multiplex bead assays. This would reveal the compound's influence on the balance of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IFN-γ) and anti-inflammatory cytokines (e.g., IL-10, TGF-β).

Macrophage Activity: The effect on macrophage function, including phagocytosis and the production of nitric oxide (NO), would provide insights into the compound's impact on the innate immune system.

Without experimental data for this compound, its specific immunomodulatory profile remains entirely speculative.

Rational Design and Synthesis of Advanced Analogs Based on SAR Findings

The process of rational drug design for creating advanced analogs of a lead compound is contingent on initial findings from structure-activity relationship (SAR) studies. The goal is to systematically modify the chemical structure to enhance desired biological activities, improve selectivity, and optimize pharmacokinetic properties.

For a molecule like this compound, this process would involve:

Identification of a Pharmacophore: Once a biological activity is confirmed, researchers would identify the key structural features of the molecule responsible for this effect. For this tetralone derivative, this would involve understanding the roles of the bromo and hydroxyl substituents on the aromatic ring, as well as the contribution of the saturated carbocyclic ring.

Bioisosteric Replacements: Various functional groups would be systematically replaced with others that have similar physical or chemical properties to explore how these changes affect activity. For instance, the bromo group could be replaced with other halogens (chloro, fluoro) or a trifluoromethyl group to modulate electronic and lipophilic properties.

Structural Modifications: The core scaffold could be altered. This might include changing the position of the substituents on the aromatic ring, modifying the size of the saturated ring, or introducing heteroatoms into the ring system. For example, related tetrahydronaphthyridine scaffolds have been synthesized to develop potent inverse agonists for the retinoid-related orphan receptor γt (RORγt), a key target in autoimmune diseases. nih.gov

The synthesis of such analogs would employ established organic chemistry methodologies. However, in the absence of any initial biological data for this compound, there is currently no scientific basis to guide the rational design and synthesis of advanced analogs.

Biocatalytic and Biotransformation Pathways

Enzymatic Transformation Studies Using Isolated Enzymes or Cell-Free Systems

The transformation of 6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol can be approached through the use of isolated enzymes, which offer high selectivity and operate under mild conditions. Key enzyme classes relevant to this substrate include oxidoreductases like alcohol dehydrogenases (ADHs) and monooxygenases.

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the oxidation of alcohols to aldehydes or ketones. For a secondary alcohol like this compound, an ADH could catalyze its oxidation to the corresponding ketone, 6-Bromo-1-tetralone. The stereoselectivity of ADHs is a critical aspect, with different enzymes capable of selectively oxidizing one enantiomer of a racemic alcohol mixture. For instance, ADHs from various sources such as Rhodococcus ruber (ADH-A) are known for their ability to perform kinetic resolution of a wide array of racemic alcohols. mdpi.com Human liver ADHs also exhibit stereospecificity towards secondary alcohols. nih.gov The choice of ADH would determine which stereoisomer of this compound is preferentially oxidized.

Monooxygenases (e.g., Cytochrome P450s): Cytochrome P450 monooxygenases are versatile enzymes capable of catalyzing various oxidative reactions, including hydroxylation, epoxidation, and heteroatom oxidation. While direct hydroxylation of the aromatic ring of this compound is a possibility, these enzymes can also further oxidize the existing alcohol group or other positions on the molecule. For example, camphor (B46023) (cytochrome P450) 5-monooxygenase from Pseudomonas putida has been shown to stereospecifically convert tetralin to (R)-1-tetralol. nih.gov This suggests that a similar P450 enzyme could potentially act on the brominated tetralol substrate, possibly leading to further hydroxylation or other modifications.

Ene Reductases: In a reverse application, ene reductases from the Old Yellow Enzyme family have demonstrated the ability to aromatize 2-tetralones to produce naphthols. A study showed that 6-bromo-2-tetralone (B1270756) could be converted to the corresponding naphthol with high efficiency. nih.gov While the substrate is a 1-ol derivative, this highlights the potential for enzymatic aromatization of the tetralin ring system.

| Enzyme Class | Potential Transformation | Product(s) |

| Alcohol Dehydrogenase (ADH) | Stereoselective oxidation of the secondary alcohol | 6-Bromo-1-tetralone and the remaining unreacted enantiomer of the starting alcohol |

| Cytochrome P450 Monooxygenase | Hydroxylation of the aromatic or aliphatic ring | Dihydroxy-bromo-tetralin derivatives |

| Ene Reductase (in reverse) | Aromatization of the corresponding ketone | 6-Bromo-1-naphthol (after initial oxidation to the ketone) |

Microbial Biotransformation of Related Compounds

Whole-cell microbial biotransformations offer the advantage of containing a diverse array of enzymes and built-in cofactor regeneration systems. nih.gov Studies on the microbial transformation of tetralin and its derivatives provide significant insights into potential pathways for this compound.

Microorganisms, particularly bacteria like Sphingophyxis and Rhodococcus, are known to degrade tetralin. The initial step often involves the insertion of oxygen into the aromatic ring by a dioxygenase enzyme, leading to the formation of a cis-dihydrodiol. nih.govnih.gov This intermediate is then further metabolized. For a brominated compound, the presence and position of the bromine atom would significantly influence the regioselectivity of the initial dioxygenation.

Fungi are also potent biocatalysts for transforming a wide range of compounds, including flavonoids. For instance, the fungus Beauveria bassiana has been used to biotransform 6-bromo-8-nitroflavone, resulting in the attachment of a glycosidic unit. thieme-connect.com This suggests that fungal cultures could potentially modify this compound through glycosylation or other reactions.

The biotransformation of other brominated aromatic compounds has also been studied. For example, the transformation of tetrabromobisphenol A (TBBPA) derivatives in soil has been shown to involve debromination and ether bond cleavage. nih.gov This indicates that under certain microbial conditions, the bromine atom of this compound could potentially be removed.

| Microorganism Type | Related Compound | Observed Transformation | Potential Transformation of this compound |

| Bacteria (Sphingophyxis, Rhodococcus) | Tetralin | Dioxygenation of the aromatic ring | Dioxygenation, potentially influenced by the bromine substituent |

| Fungi (Beauveria bassiana) | 6-Bromo-8-nitroflavone | Glycosylation | Glycosylation of the hydroxyl group |

| Soil Microorganisms | Tetrabromobisphenol A (TBBPA) | Debromination, ether cleavage | Debromination |

Characterization of Biotransformation Products and Metabolites (In Vitro)

Identifying the products of biotransformation is crucial for understanding the metabolic pathways. This is typically achieved using analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Based on studies of related compounds, the in vitro biotransformation of this compound could yield several types of products:

Oxidation Product: The primary oxidation product would be 6-Bromo-1-tetralone , resulting from the action of alcohol dehydrogenases. mdpi.com

Hydroxylated Metabolites: Cytochrome P450 enzymes could introduce additional hydroxyl groups onto either the aromatic or the saturated ring, leading to various dihydroxy-bromo-tetralin isomers.

Aromatization Product: If the initial alcohol is first oxidized to the ketone, subsequent enzymatic activity, similar to that of ene reductases, could lead to the formation of 6-Bromo-1-naphthol . nih.gov

Conjugated Products: Fungal biotransformation could lead to the formation of glycosides, such as a glucoside of this compound . thieme-connect.com

Debrominated Products: In some microbial systems, the removal of the bromine atom could occur, leading to 5,6,7,8-tetrahydronaphthalen-1-ol or its subsequent metabolites. nih.gov

The characterization of metabolites from naphthalene (B1677914) degradation by microorganisms has identified compounds such as cis-1,2-dihydroxy-1,2-dihydronaphthalene, 1-naphthol, salicylic (B10762653) acid, and catechol. nih.gov This provides a reference for the types of aromatic ring cleavage products that might eventually be formed from the tetralin structure after initial transformations.

Stereochemical Control in Biocatalytic Reactions

One of the most significant advantages of biocatalysis is the ability to exert precise control over the stereochemistry of a reaction. For a chiral molecule like this compound, which has a stereocenter at the carbon bearing the hydroxyl group, this is particularly relevant.

Kinetic Resolution: As mentioned earlier, stereoselective enzymes can be used to resolve a racemic mixture. For example, an (S)-selective alcohol dehydrogenase would oxidize the (S)-enantiomer of this compound to the achiral ketone, leaving behind the unreacted (R)-enantiomer in high enantiomeric excess. mdpi.com This is a common strategy for producing enantiopure alcohols.

Deracemization and Stereoinversion: More advanced biocatalytic systems can achieve deracemization, converting a racemic mixture entirely into a single enantiomer, thus achieving a theoretical yield of 100%. thieme-connect.com This is often accomplished using a whole-cell system that contains two enzymes with complementary stereoselectivity: one that selectively oxidizes one enantiomer to the ketone, and another that selectively reduces the ketone back to the other enantiomer. The net result is a stereoinversion of one of the starting enantiomers. Such a system could theoretically be developed to convert racemic this compound into a single (R)- or (S)-enantiomer.

Stereoselective Hydroxylation: When considering the introduction of new chiral centers through hydroxylation by P450 enzymes, the enzyme's active site topography dictates the regio- and stereoselectivity of the C-H activation. This can lead to the formation of specific diastereomers of dihydroxy-bromo-tetralin.

The stereochemical outcome is highly dependent on the specific enzyme and reaction conditions used.

| Biocatalytic Strategy | Stereochemical Outcome for Racemic this compound |

| Kinetic Resolution (using a stereoselective ADH) | Production of one enantiomer of the alcohol and the corresponding ketone |

| Deracemization/Stereoinversion (using a whole-cell system) | Conversion of the racemate to a single enantiomer of the alcohol |

| Stereoselective Hydroxylation (using a P450) | Formation of specific diastereomers of dihydroxy-bromo-tetralin |

Q & A

Q. What are the established synthetic routes for 6-bromo-5,6,7,8-tetrahydronaphthalen-1-ol?

The synthesis typically involves bromination of a pre-functionalized tetrahydronaphthalenol precursor. A common approach is directed ortho-lithiation followed by electrophilic bromination . For example, a similar compound, 2-methoxy-5,6,7,8-tetrahydronaphthalen-1-ol, was synthesized via lithiation with sec-BuLi and subsequent trapping with boron or electrophilic reagents . Adapting this method, bromine or N-bromosuccinimide (NBS) could be introduced at position 6. Post-synthetic steps may involve deprotection or purification via column chromatography (e.g., EtOAc/hexanes gradient) .

Q. How is this compound characterized structurally?

Key techniques include:

- X-ray crystallography : Refinement using programs like SHELXL (open-source) for precise determination of bond lengths, angles, and stereochemistry .

- NMR spectroscopy : H and C NMR to confirm substitution patterns. For instance, aromatic protons in similar compounds show distinct splitting (e.g., δ 6.68 ppm, d, J = 8.3 Hz for para-substituted protons) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (227.09774 g/mol) and isotopic patterns .

Q. What are the critical physicochemical properties of this compound?

Key properties include:

- Molecular weight : 227.09774 g/mol (exact mass) .

- Hydrogen bonding : One hydrogen bond donor (hydroxyl group) and two acceptors, influencing solubility and crystallization .

- Lipophilicity : Predicted XLogP ≈ 2.5–3.0 (similar to brominated aromatics), affecting membrane permeability in biological studies .

Advanced Research Questions

Q. How does steric and electronic modulation influence regioselectivity during bromination?

Q. How can contradictory NMR data arising from tautomerism or dynamic effects be resolved?

Discrepancies in H NMR signals (e.g., unexpected splitting or integration) may stem from tautomeric equilibria or slow conformational exchange. Strategies include:

Q. What are the applications of this compound in studying structure-activity relationships (SARs) for drug discovery?

The bromine atom serves as a bioisostere or stereoelectronic probe in SAR studies. For example:

- Pharmacophore modeling : Comparing binding affinities of brominated vs. non-brominated analogs to target proteins (e.g., enzymes or receptors).

- Metabolic stability : Bromine’s electron-withdrawing effects may reduce oxidative metabolism in hepatic microsomal assays. Derivatives like (S)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol (a chiral analog) highlight the role of stereochemistry in biological activity .

Methodological Notes

- Synthetic optimization : Use anhydrous conditions and inert atmospheres (argon/nitrogen) to prevent hydroxyl group oxidation.

- Crystallization : Slow evaporation from EtOAc/hexanes mixtures improves crystal quality for X-ray studies .

- Safety : Brominated aromatics may require handling in fume hoods due to potential toxicity (refer to SDS guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.